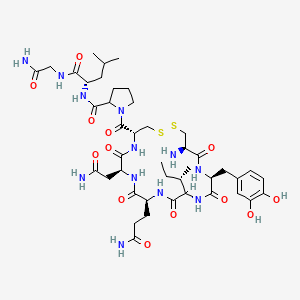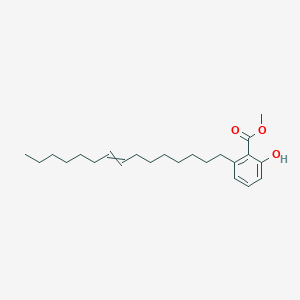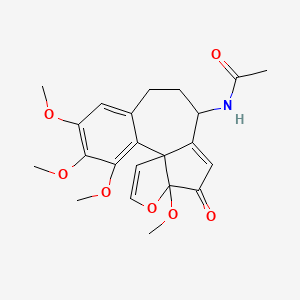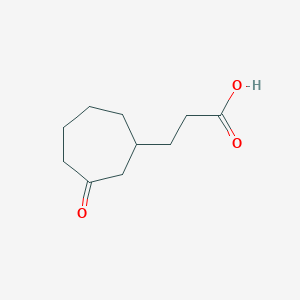![molecular formula C12H16BrO3P B14605153 Diethyl [2-(4-bromophenyl)ethenyl]phosphonate CAS No. 60585-76-4](/img/structure/B14605153.png)
Diethyl [2-(4-bromophenyl)ethenyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-(4-bromophenyl)ethenyl]phosphonate is an organophosphorus compound with the molecular formula C10H14BrO3P. It is characterized by the presence of a bromophenyl group attached to an ethenyl phosphonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [2-(4-bromophenyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with 4-bromobenzaldehyde under basic conditions. The reaction proceeds via a Horner-Wadsworth-Emmons (HWE) reaction, which is a well-known method for the formation of carbon-carbon double bonds. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: Diethyl [2-(4-bromophenyl)ethenyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as triethylamine (TEA) or pyridine.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Diethyl [2-(4-bromophenyl)ethyl]phosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl [2-(4-bromophenyl)ethenyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds through the HWE reaction.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is employed in the production of materials with specific properties, such as flame retardants and plasticizers
Mechanism of Action
The mechanism of action of diethyl [2-(4-bromophenyl)ethenyl]phosphonate involves its reactivity as a phosphonate ester. The compound can participate in nucleophilic addition and substitution reactions due to the presence of the phosphonate group. The bromophenyl group also allows for further functionalization through electrophilic aromatic substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Diethyl [2-(4-bromophenyl)ethyl]phosphonate: Similar structure but with an ethyl group instead of an ethenyl group.
Diethyl [2-(4-chlorophenyl)ethenyl]phosphonate: Similar structure but with a chlorine atom instead of a bromine atom.
Diethyl [2-(4-methylphenyl)ethenyl]phosphonate: Similar structure but with a methyl group instead of a bromine atom
Uniqueness: Diethyl [2-(4-bromophenyl)ethenyl]phosphonate is unique due to the presence of the bromine atom, which can be readily substituted with various nucleophiles, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
60585-76-4 |
|---|---|
Molecular Formula |
C12H16BrO3P |
Molecular Weight |
319.13 g/mol |
IUPAC Name |
1-bromo-4-(2-diethoxyphosphorylethenyl)benzene |
InChI |
InChI=1S/C12H16BrO3P/c1-3-15-17(14,16-4-2)10-9-11-5-7-12(13)8-6-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
PFUHHZRKEHMXAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=CC1=CC=C(C=C1)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)



![5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14605095.png)

![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)


![1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14605122.png)
![Methanesulfonic acid--[(1R,2S)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14605125.png)

![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)
